

# GC-MS Retention Time & Separation Guide: 3'-Fluoro-2'-methylacetophenone[1][2]

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## Compound of Interest

Compound Name: 3'-Fluoro-2'-methylacetophenone

CAS No.: 177942-47-1

Cat. No.: B070142

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## Technical Profile & Core Identity

Before establishing retention parameters, the analyte's structural constraints must be defined to predict column interaction.[2]

Property	Specification
Compound Name	3'-Fluoro-2'-methylacetophenone
IUPAC Name	1-(3-fluoro-2-methylphenyl)ethanone
CAS Number	177942-47-1
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO
Molecular Weight	152.17 g/mol
Boiling Point (Pred.)	~215–220 °C
LogP	~2.3 (Moderate Lipophilicity)

## The Isomer Challenge

In drug development, this compound is frequently synthesized via Friedel-Crafts acetylation.[1] This pathway often generates regioisomers.[2] A robust GC-MS method must demonstrate specificity, distinguishing the 3'-F, 2'-Me substitution pattern from others.

## Comparative Retention Analysis

Note: Retention Times (RT) are system-dependent.[1][2] Retention Indices (RI) are provided as the transferable standard.

### A. Column Performance Comparison (Stationary Phase Selectivity)

The choice of stationary phase dictates the resolution of the fluorine position relative to the methyl group.[2]

Feature	Alternative A: 5% Phenyl (e.g., DB-5MS, HP-5)	Alternative B: Wax / PEG (e.g., DB-Wax, HP-INNOWax)
Mechanism	Dispersive forces (Boiling point driven).[1]	Dipole-dipole & H-bonding (Polarity driven).[1][2]
Predicted RI	1135 – 1160	1650 – 1700
Resolution Power	Moderate. Separates primarily by volatility.[1][2] 2'-methyl substitution causes steric twisting, lowering RT slightly compared to 4'-isomers.[1]	High. The fluorine atom's electron-withdrawing nature creates a strong dipole that interacts heavily with the PEG phase, improving isomer separation.[2]
Suitability	Screening. Best for general purity checks and dirty reaction mixtures.[2]	Isomer Quantitation. Essential for separating the 3'-F-2'-Me target from 5'-F or 4'-F impurities.[1][2]

### B. Isomer Resolution Matrix (DB-5MS Equivalent)

This table compares the target against its most common structural analogs to validate method specificity.[2]

Analyte	Structure Note	Approx. RI (DB-5)	Elution Order Logic
2'-Methylacetophenone	No F	1112	Elutes first (Lower MW).[1][2]
3'-Fluoroacetophenone	No Me	1090	Elutes early (Lower MW).[1][2]
3'-Fluoro-2'-methylacetophenone	TARGET	1145 ± 10	Mid-elution. Steric bulk of 2'-Me shields carbonyl, slightly reducing retention vs. para-isomers.
4'-Fluoro-3'-methylacetophenone	Isomer	1165 ± 10	Elutes later.[1][2] Para/Meta substitution allows flatter binding to phase.



*Expert Insight: The "Ortho Effect" (2'-position) in the target molecule typically reduces the retention index by 10–20 units compared to its 4'-methyl isomer on non-polar columns due to steric inhibition of intermolecular forces.[1]*

## Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by utilizing the specific mass spectral fragmentation of the target to confirm identity even if RT shifts occur.[1]

### Instrument Parameters

- System: GC-MS (Single Quadrupole or ToF)
- Column: 30 m × 0.25 mm × 0.25 μm Film (5% Phenyl-arylene, e.g., DB-5MS)[1]

- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)
- Inlet: Split (20:1) @ 250 °C

## Temperature Program (Resolution Focused)

- Initial: 50 °C (Hold 1 min) - Traps volatiles.
- Ramp 1: 10 °C/min to 140 °C - Slow ramp through isomer region.
- Ramp 2: 25 °C/min to 280 °C (Hold 3 min) - Elutes heavy byproducts.

## Mass Spectrometry Validation Criteria

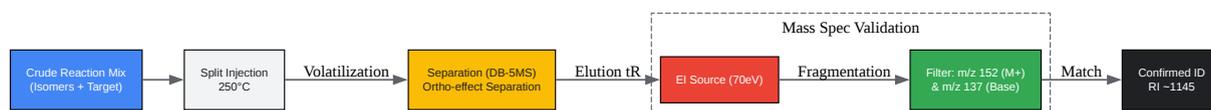
To confirm the peak at ~1145 RI is indeed **3'-Fluoro-2'-methylacetophenone**, look for this specific fragmentation pattern:

- Molecular Ion (M<sup>+</sup>):m/z152 (Distinct, medium intensity).[2]
- Base Peak (M-15):m/z137.
  - Mechanism:[1][2][3][4] Alpha-cleavage of the methyl group from the acetyl moiety.[1]
  - Diagnostic: The loss of 15 Da (CH<sub>3</sub>) confirms the acetophenone structure.
- Secondary Ion:m/z109 (Loss of CO from the 137 fragment).[2]
  - Check: If m/z 109 is present without 137, suspect a different structure (e.g., aldehyde).[2]

## Visualizations

### Diagram 1: Method Development & Validation Workflow

A logical flow for establishing the retention time and validating the peak identity.

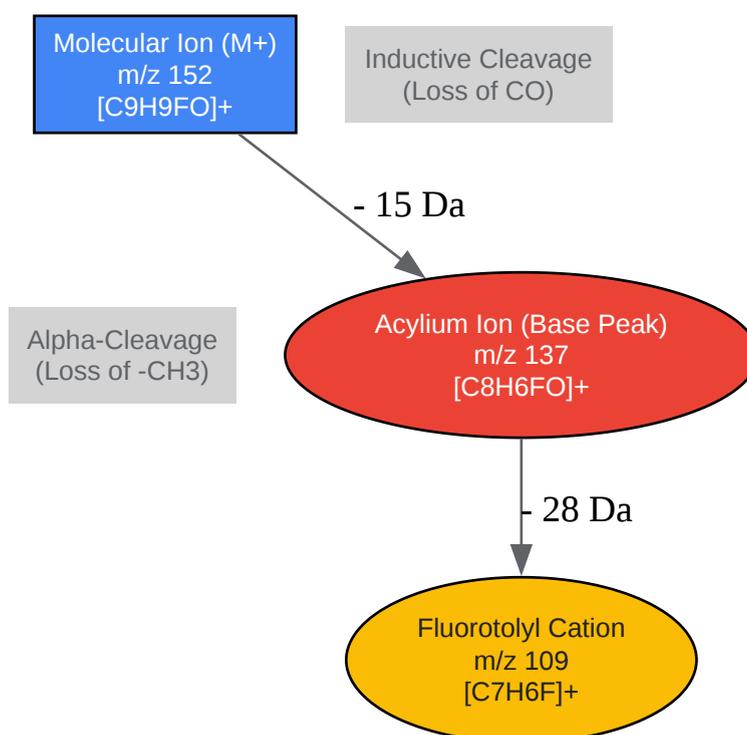


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Caption: Workflow for isolating **3'-Fluoro-2'-methylacetophenone** from isomeric mixtures using GC-MS.

## Diagram 2: Fragmentation Pathway (Self-Validation Logic)

This diagram illustrates the mechanistic cleavage validating the structure.[1]



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Caption: EI-MS fragmentation pathway. The transition 152 -> 137 is the primary diagnostic for acetophenones.[1]

## References

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## Sources

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